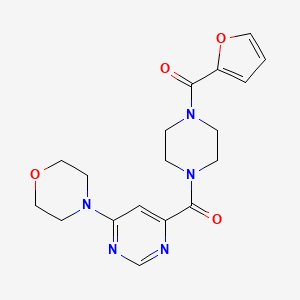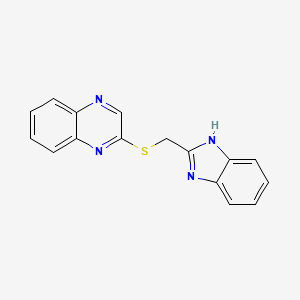
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline have been a subject of study due to their potential applications in various fields. For instance, the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through iridium-catalyzed acceptorless dehydrogenative alkylation has been reported. This method involves the liberation of water and hydrogen, indicating a green chemistry approach. The use of an Ir complex stabilized by a tridentate P^N^P ligand showed high catalytic activity for the synthesis of these compounds, highlighting the importance of catalyst selection in synthetic chemistry (Hille, Irrgang, & Kempe, 2014).
Antitumor Activity
A novel series of 2-(benzimidazol-2-yl)quinoxalines with pharmacophore groups such as piperazine, piperidine, and morpholine moieties, which are part of known antitumor drugs, was designed and synthesized. These compounds showed promising activity against a wide range of cancer lines, suggesting their potential as anticancer agents. The mechanism of their cytotoxic effect on certain cancer cells was associated with the induction of mitochondrial apoptosis, making them leading compounds for further study and development as new anticancer agents (Mamedov et al., 2022).
DNA Detection and Interaction
Benzimidazoquinolines substituted with various nuclei such as piperidine, pyrrolidine, and piperazine have been synthesized and characterized. These compounds, with their planar molecular structures, have shown potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity upon binding to ct-DNA. This property offers applications in bioanalytical chemistry for the detection and study of DNA (Perin et al., 2011).
Catalytic Applications
The use of magnetically separable manganese ferrite (MnFe2O4) nanopowder as a reusable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles and quinoxalines at room temperature under aerobic conditions has been developed. This method highlights the role of nanomaterials as efficient catalysts in organic synthesis, providing a simple and environmentally friendly approach (Brahmachari, Laskar, & Barik, 2013).
Antimicrobial Activity
The synthesis of benzimidazoles incorporating biologically active heterocycles such as quinoline has been explored for their antimicrobial properties. These compounds have shown potent inhibitory activity against various bacteria, offering insights into the design of new antimicrobial agents. Docking studies have been performed to understand the mode of action of these compounds, highlighting their potential as antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)17-9-16(20-12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFSSBPQBDSTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)
phenyl]ethylidene})amine](/img/structure/B2952951.png)

![N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2952953.png)
![5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2952954.png)
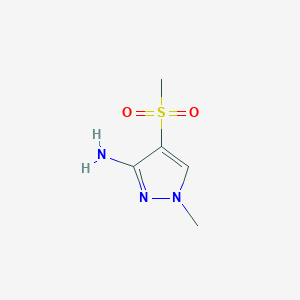
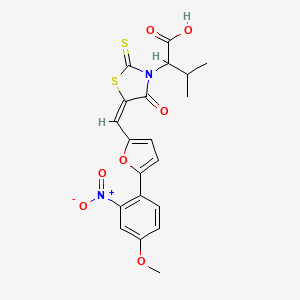
![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)
amine](/img/structure/B2952964.png)
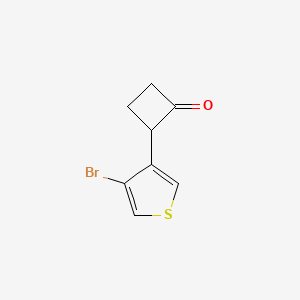
![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)
